molecular formula C7H4Cl2N2S B1463458 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-41-7

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine

Cat. No.: B1463458
CAS No.: 1256478-41-7
M. Wt: 219.09 g/mol
InChI Key: YPBUNWSZSDVNHI-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine is a chemical compound belonging to the class of thiazolo[5,4-b]pyridines This compound features a thiazole ring fused to a pyridine ring, with chlorine atoms at the 6-position of the thiazole and the 2-position of the pyridine ring, as well as a chloromethyl group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine ring and subsequent chlorination and chloromethylation reactions. Common synthetic routes include:

  • Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea or thioamide derivatives.

  • Pyridine Ring Formation: The pyridine ring can be constructed using a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

  • Chlorination: Chlorination of the thiazole ring at the 6-position can be achieved using chlorine gas or a suitable chlorinating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as amines or alcohols.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, methanol.

  • Substitution: Amines, alcohols, dimethylformamide (DMF), tetrahydrofuran (THF).

  • Coupling Reactions: Palladium catalysts, boronic acids, phosphine ligands.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced derivatives, such as amines or alcohols.

  • Substitution Products: Amides, ethers, or other substituted derivatives.

  • Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or receptor binding.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Similar structure but with an imidazo[1,2-a]pyridine core instead of thiazolo[5,4-b]pyridine.

  • 6-Chloro-2-(chloromethyl)quinazoline: Similar chloromethyl group but with a quinazoline core.

  • 6-Chloro-2-(chloromethyl)pyridine: Similar chloromethyl group but without the fused thiazole ring.

Uniqueness: this compound is unique due to its fused thiazole and pyridine rings, which provide distinct chemical properties and reactivity compared to other similar compounds.

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Properties

IUPAC Name

6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUNWSZSDVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678960
Record name 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256478-41-7
Record name 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine in current research?

A1: this compound is a crucial intermediate in the multi-step synthesis of PC190723, a novel antibacterial agent. [, ] The development of new antibacterial agents is critical due to the rise of antibiotic resistance, making this compound and its synthetic pathway highly relevant.

Q2: What synthetic approach is considered efficient for producing this compound?

A2: Researchers have developed a practical and high-yielding synthetic route for this compound. This method involves a five-step sequence starting from the readily available 2-amino-5-chloropyridine. [, ] This approach offers a streamlined and efficient pathway compared to previous methods, potentially facilitating further research and development of PC190723 and related compounds.

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